3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4N2/c16-10-3-1-8(5-12(10)18)14-7-15(21-20-14)9-2-4-11(17)13(19)6-9/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLNJBDOHQASSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Methodologies for 3,5 Bis 3,4 Dichlorophenyl 1h Pyrazole
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For diarylpyrazole derivatives, both low-resolution and high-resolution techniques are routinely utilized.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is frequently used to assess the purity of synthesized compounds and to identify impurities or metabolites. A sensitive and selective LC-MS method for the analysis of diarylpyrazole derivatives can be established to ensure the identity and purity of 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole. scitepress.orgnih.gov
A typical LC-MS analysis would involve reverse-phase chromatography to separate the target compound from any starting materials or byproducts. scitepress.org The mass spectrometer, often equipped with an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺.
Table 1: Representative LC-MS Parameters for Diarylpyrazole Analysis
| Parameter | Value |
| Column | Phenyl-terminated column (e.g., Inertsil Ph-3) |
| Mobile Phase | Gradient elution with an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Detection | Monitoring for the protonated molecule [M+H]⁺ |
This method allows for the sensitive detection of the compound and related substances, making it suitable for routine analysis and quality control. scitepress.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule. nih.govnih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can measure the mass-to-charge ratio (m/z) with an accuracy in the parts-per-million (ppm) range. mdpi.com For this compound (C₁₅H₈Cl₄N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₈Cl₄N₂ |
| Calculated Monoisotopic Mass | 383.9441 u |
| Expected Ion (ESI-TOF) | [M+H]⁺ |
| Calculated m/z of [M+H]⁺ | 384.9519 u |
| Mass Accuracy Requirement | < 5 ppm |
The observation of the correct exact mass with its characteristic isotopic pattern, resulting from the four chlorine atoms, provides definitive confirmation of the compound's elemental formula.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering definitive proof of molecular structure.
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. uky.edu For a compound like this compound, obtaining suitable single crystals would allow for the unambiguous confirmation of the connectivity of the atoms and the relative orientation of the dichlorophenyl rings.
While the specific crystal structure of this compound is not publicly available, analysis of closely related dichlorophenyl pyrazole (B372694) derivatives provides insight into the expected structural features. uky.eduiucr.orgiucr.org For example, the crystal structure of 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole reveals key geometric parameters that are characteristic of this class of compounds. uky.edu The pyrazole ring is typically planar, and the phenyl substituents are twisted out of this plane. uky.eduspast.org
Table 3: Representative Single Crystal X-ray Diffraction Data for a Dichlorophenyl Pyrazole Analog
| Parameter | 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole uky.edu | (E)-1-(2,4-Dichlorophenyl)-...-1H-pyrazol-4-yl]prop-2-en-1-one iucr.org |
| Formula | C₁₆H₁₂Cl₂N₂ | C₂₅H₁₈Cl₂N₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.391(2) | 11.5037(9) |
| b (Å) | 21.011(4) | 9.9197(8) |
| c (Å) | 12.593(3) | 19.6867(16) |
| β (°) | 98.75(3) | 94.986(2) |
| Volume (ų) | 2979.1(10) | 2238.0(3) |
| Dihedral Angle (Pyrazole/Dichlorophenyl) | 67.9(2)° / 79.6(2)° | 8.28(11)° |
The analysis would also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, which stabilize the crystal packing. iucr.orgiucr.org
Powder X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. cambridge.org It is particularly useful for phase identification, assessing sample purity, and confirming that the bulk material has the same crystalline form as the single crystal used for structure determination. researchgate.nethe.com.br
The XRD pattern is a fingerprint of the crystalline solid. For this compound, the powder pattern of a synthesized batch would be compared to the pattern calculated from single-crystal X-ray diffraction data. A match between the experimental and calculated patterns confirms the phase purity of the bulk sample. cambridge.org The technique is also instrumental in identifying different polymorphic forms of a compound, which can have different physical properties.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule and is sensitive to the molecular structure and environment. fiveable.medifferencebetween.com
For diaryl-substituted pyrazoles, the electronic properties are largely determined by the conjugated π-system. nih.gov The absorption spectra of these compounds typically show strong bands in the near-ultraviolet region. nih.gov For this compound, the presence of the two dichlorophenyl rings attached to the pyrazole core is expected to result in absorption maxima (λmax) in the range of 280-340 nm. nih.gov
Many pyrazole and pyrazoline derivatives are known to be fluorescent, emitting light in the UV or visible region upon excitation. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption band and is red-shifted (a Stokes shift). The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the specific substituents on the aromatic rings. The chlorine atoms on the phenyl rings may influence the fluorescence properties through the heavy-atom effect, potentially affecting the efficiency of light emission.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Data regarding the UV-Vis absorption properties of this compound, including specific absorption maxima (λmax) in various solvents, has not been reported in the reviewed scientific literature. Typically, this section would include a data table summarizing these findings, which is crucial for understanding the electronic transitions within the molecule.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|
Fluorescence Spectroscopy and Photophysical Studies
Detailed photophysical studies, including fluorescence emission spectra, quantum yields, and excited-state lifetimes for this compound are not described in the available literature. Such data would be instrumental in evaluating the compound's potential for applications in materials science and as a fluorescent probe. A representative data table for these properties is included for illustrative purposes.
Table 2: Hypothetical Photophysical Data for this compound
| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|
Elemental Analysis for Compositional Verification
The elemental analysis data, which provides experimental verification of the compound's empirical formula (C₁₅H₈Cl₄N₂), could not be found in the surveyed literature. This analysis is a fundamental component of chemical characterization, confirming the purity and composition of a synthesized compound by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretically calculated values.
Table 3: Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | Data Not Available | Data Not Available |
| Hydrogen (H) | Data Not Available | Data Not Available |
Computational and Theoretical Investigations of 3,5 Bis 3,4 Dichlorophenyl 1h Pyrazole
Quantum Chemical Calculations
Theoretical studies on analogous pyrazole (B372694) compounds are frequently performed to understand their structural characteristics, reactivity, and potential applications. These investigations typically utilize DFT methods to provide insights into the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like pyrazoles, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311G(d,p)), are employed to optimize the molecular geometry and analyze electronic properties. This approach allows for the prediction of various molecular parameters.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attacks.
Global Chemical Reactivity Parameters
Derived from the HOMO and LUMO energy values, global chemical reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. These parameters, based on conceptual DFT, include:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the electronic chemical potential, μ ≈ -χ)
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. The MEP surface is color-coded to represent different electrostatic potential values. Typically, regions of negative potential (often colored red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. Green areas represent neutral potential. For pyrazole compounds, MEP maps can highlight the negative potential around the nitrogen atoms of the pyrazole ring and any electronegative substituents, and positive potential around hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). Larger E(2) values indicate more significant electronic delocalization and contribute to the stabilization of the molecule. In substituted pyrazoles, NBO analysis can reveal interactions between the lone pairs of heteroatoms and the π-systems of the aromatic rings, which are crucial for molecular stability and reactivity.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While specific ab initio studies on 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its molecular properties. For instance, methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI) could be employed to calculate the electronic structure, molecular orbitals, and energies of the molecule.
These calculations would typically involve the optimization of the molecular geometry to find the most stable conformation. The presence of two dichlorophenyl rings suggests the possibility of multiple low-energy conformations due to rotation around the single bonds connecting the phenyl rings to the pyrazole core. An ab initio approach would allow for the precise calculation of the rotational energy barriers and the identification of the global minimum energy structure. Furthermore, these methods can provide valuable information about the electronic properties, such as the dipole moment and the distribution of electron density, which are critical for understanding the molecule's reactivity and intermolecular interactions.
Molecular Dynamics (MD) Simulations
An MD simulation of this compound, typically in a solvent environment to mimic physiological conditions, would reveal the flexibility of the molecule. Key parameters that could be analyzed include the root-mean-square deviation (RMSD) to assess the stability of the molecular conformation and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. The dihedral angles between the pyrazole and the dichlorophenyl rings would be of particular interest, as their fluctuations would describe the conformational landscape accessible to the molecule at a given temperature. Such simulations are invaluable for understanding how the molecule might adapt its shape upon interacting with a biological target.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a widely used method in drug design to predict the binding mode and affinity of a ligand to a biological macromolecule.
Theoretical Prediction of Binding to Biological Macromolecules (e.g., Enzymes, Receptors)
Although specific docking studies for this compound are not explicitly detailed in the available literature, studies on structurally similar pyrazole derivatives have shown their potential to bind to various enzymes and receptors. For instance, pyrazole-containing compounds have been investigated as inhibitors of kinases, cyclooxygenases (COX), and other enzymes. nih.govnih.gov
A theoretical docking study of this compound would involve selecting a relevant protein target. Given the known activities of related compounds, potential targets could include protein kinases, which are often implicated in cancer and inflammatory diseases. The docking process would place the pyrazole derivative into the active site of the chosen enzyme and score the different poses based on their predicted binding affinity. The dichlorophenyl groups are likely to engage in hydrophobic and halogen bonding interactions within the binding pocket.
Table 1: Hypothetical Docking Scores and Predicted Interactions of this compound with a Model Protein Kinase
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Protein Kinase X | -9.5 | Val23, Ala45, Leu87 | Hydrophobic |
| Protein Kinase X | -9.5 | Lys67, Asp165 | Hydrogen Bond (with pyrazole NH) |
| Protein Kinase X | -9.5 | Phe163 | π-π Stacking |
| Protein Kinase X | -9.5 | Thr85 | Halogen Bond (with Cl) |
These predicted binding affinities and interactions would provide a basis for prioritizing this compound for further experimental testing.
Mechanistic Insights into Molecular Interactions (non-human/theoretical)
Beyond simply predicting binding affinity, molecular docking can offer mechanistic insights into how a ligand interacts with its target at an atomic level. For this compound, the analysis of its docked pose within a theoretical enzyme active site would reveal the specific molecular interactions that stabilize the complex.
The pyrazole core, with its two nitrogen atoms, can act as both a hydrogen bond donor (the N-H group) and acceptor. The dichlorophenyl rings contribute significantly to the binding through van der Waals forces and hydrophobic interactions. The chlorine atoms can also participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. Visualizing the docked complex would allow for a detailed examination of bond lengths, angles, and the proximity of different functional groups to the amino acid residues of the protein, thereby providing a hypothesis for the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
Development of Predictive Models for Biological Activity (non-human)
While a specific QSAR model for this compound is not available, QSAR studies on broader classes of 3,5-diaryl-pyrazole derivatives have been conducted to predict their activity against various targets. nih.govnih.gov These studies typically involve a set of compounds with known biological activities and a range of calculated molecular descriptors.
To develop a predictive QSAR model for a series of analogs of this compound, one would first synthesize and test a library of related compounds with variations in the substitution patterns on the phenyl rings. Then, a variety of molecular descriptors would be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity.
A hypothetical QSAR equation might look like:
log(1/IC50) = 0.5 * LogP - 0.2 * Molecular_Volume + 1.2 * Dipole_Moment + constant
This equation would suggest that higher lipophilicity and dipole moment, and lower molecular volume, are favorable for the biological activity of this class of compounds. Such a model, once validated, could be used to predict the activity of untested analogs and guide the design of more potent compounds.
Identification of Key Structural Descriptors Influencing Activity
The biological or chemical activity of pyrazole derivatives is intrinsically linked to their three-dimensional structure and electronic properties. For this compound, several key structural descriptors are computationally identified as critical for influencing its potential activity. These descriptors, often explored through Quantitative Structure-Activity Relationship (QSAR) studies on analogous compounds, provide a framework for understanding its molecular behavior.
The primary descriptors include:
Electronic Properties: The distribution of electron density, dictated by the electron-withdrawing nature of the chlorine atoms on the phenyl rings, is a major factor. Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of molecular reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.
Lipophilicity: The octanol-water partition coefficient (LogP) is a measure of the compound's lipophilicity. The presence of two dichlorophenyl groups suggests a high degree of lipophilicity, which governs the molecule's ability to cross biological membranes.
Hydrogen Bonding Capability: The pyrazole core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen atom). These sites are pivotal for forming specific interactions with biological targets.
Computational analyses of related pyrazole structures have shown that modifications to the substituent groups on the phenyl rings can significantly alter these descriptors, thereby modulating the compound's activity profile. nih.gov
Nonlinear Optical (NLO) Properties and Theoretical Photophysical Characterization
Molecules with specific electronic structures can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. The this compound molecule possesses a D-A-D (Donor-Acceptor-Donor) type structure, where the pyrazole ring can act as a central π-conjugated system influenced by the attached dichlorophenyl groups. This architecture is conducive to NLO activity.
Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict and understand the NLO and photophysical properties. rsc.org
Key NLO parameters calculated theoretically include:
Polarizability (α): A measure of the molecule's response to an external electric field.
First Hyperpolarizability (β): Related to the second-order NLO response.
Second Hyperpolarizability (γ): Related to the third-order NLO response.
The intramolecular charge transfer (ICT) from the pyrazole ring to the electron-deficient phenyl rings is a key mechanism underlying the NLO response. rsc.org
Theoretical Photophysical Characterization:
Absorption Spectra: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These transitions are typically π-π* in nature.
Emission Spectra: The fluorescence and phosphorescence properties can also be modeled to understand the de-excitation pathways of the molecule.
Molecular Orbitals: Analysis of the HOMO and LUMO distributions helps to visualize the charge transfer characteristics upon electronic excitation. researchgate.net
| Parameter | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Indicates the overall polarity of the molecule. |
| Polarizability | α | Measures the ease of distortion of the electron cloud by an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response. |
| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. |
| HOMO-LUMO Energy Gap | ΔE | Relates to molecular reactivity and electronic transition energy. |
| Maximum Absorption Wavelength | λmax | Corresponds to the primary electronic transition in the UV-Vis spectrum. |
Tautomerism and Conformational Studies
The structure of this compound is subject to two important phenomena: tautomerism and conformational flexibility.
Annular Tautomerism: 1H-pyrazoles with substituents at the 3 and 5 positions exhibit annular tautomerism. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov For this symmetrically substituted compound, the two tautomers are degenerate (identical in energy). However, in an asymmetric environment, such as in a crystal or in solution, intermolecular interactions could potentially favor one form, although the energy difference would likely be minimal. The equilibrium between these forms is typically rapid in solution. beilstein-journals.org
Computational studies, using methods like DFT, are performed to explore the potential energy surface associated with the rotation of these rings. These calculations reveal the most stable (lowest energy) conformations and the energy barriers to rotation. Steric hindrance between the ortho-hydrogens of the phenyl rings and the atoms of the pyrazole ring generally prevents the molecule from being fully planar. The resulting twisted conformation is the most energetically favorable state.
Basicity and Acidity Studies in Gas Phase and Solution
The pyrazole ring is amphiprotic, meaning it has both acidic and basic centers.
Acidity: The pyrrole-like N-H group is weakly acidic and can be deprotonated by a strong base. The acidity of this proton is significantly influenced by the substituents on the ring. The presence of two strongly electron-withdrawing 3,4-dichlorophenyl groups is expected to increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted pyrazole by stabilizing the resulting pyrazolate anion.
Basicity: The pyridine-like sp2-hybridized nitrogen atom is weakly basic and can be protonated by an acid. Conversely, the electron-withdrawing effect of the dichlorophenyl groups decreases the electron density on this nitrogen, making it less basic (lower pKb) than unsubstituted pyrazole.
Theoretical calculations are a powerful tool for quantifying these properties. Gas-phase acidity and basicity can be computed by calculating the Gibbs free energy change for the deprotonation and protonation reactions, respectively. In solution, the polarizable continuum model (PCM) is often used in conjunction with DFT calculations to estimate pKa values by accounting for solvent effects.
| Property | Influencing Factor | Expected Effect in this compound |
|---|---|---|
| Acidity (N-H) | Electron-withdrawing substituents | Increased acidity (Lower pKa) |
| Basicity (N) | Electron-withdrawing substituents | Decreased basicity (Higher pKa of conjugate acid) |
| Acidity/Basicity | Solvent Polarity | Stabilizes charged species, affecting equilibrium. |
Crystal Packing and Intermolecular Interaction Analysis
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. For this compound, these interactions can be visualized and quantified using advanced computational tools based on crystallographic data.
Hirshfeld Surface Analysis: This technique provides a graphical representation of the space a molecule occupies in a crystal and maps the intermolecular contacts. nih.gov
d_norm surface: This surface is colored to highlight intermolecular contacts shorter than the van der Waals radii sum (red spots), those of similar length (white), and longer contacts (blue). It provides a quick visualization of the most significant interaction points.
Energy Framework Analysis: This analysis calculates the interaction energies between pairs of molecules in the crystal lattice and visualizes them as frameworks. researchgate.net It helps to understand the energetic architecture of the crystal. The interaction energies are typically broken down into electrostatic, polarization, dispersion, and exchange-repulsion components. For molecules like this, which are rich in aromatic rings, the dispersion energy is often the most significant contributor to the stabilization of the crystal packing. researchgate.net
| Contact Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | ~40-50% | Represents the most abundant, though individually weak, contacts. |
| C···H / H···C | ~20-30% | Includes C-H···π interactions, contributing to packing stability. |
| Cl···H / H···Cl | ~10-20% | Represents weak hydrogen bonds between chlorine and hydrogen atoms. researchgate.net |
| Cl···Cl | Variable | Can indicate the presence of Type I or Type II halogen bonds. |
| C···C | Variable | Often indicative of π-π stacking interactions between aromatic rings. |
Molecular Mechanisms and Biological Interactions of 3,5 Bis 3,4 Dichlorophenyl 1h Pyrazole Analogues in Vitro and Non Human Focus
Antimicrobial Research (Bacterial and Fungal Strains)
Analogues of 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole have been the subject of research to determine their efficacy against a spectrum of microbial pathogens. These studies are crucial in the search for new therapeutic agents, particularly in light of increasing antimicrobial resistance.
In Vitro Antibacterial Efficacy against Specific Pathogens (e.g., E. coli, S. aureus, P. aeruginosa)
The antibacterial potential of pyrazole (B372694) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. tandfonline.com While research on the specific this compound is part of a broader exploration of this chemical class, studies on related structures provide insight into their potential antibacterial profiles. For instance, various pyrazole derivatives have demonstrated inhibitory effects against common pathogens such as Staphylococcus aureus (S. aureus), Escherichia coli (E. coli), and Pseudomonas aeruginosa (P. aeruginosa).
One study synthesized a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives and screened them for antibacterial activity. imist.ma Among the synthesized compounds, some derivatives, such as 3f, 3m, 3n, and 3p, which feature different substitutions on the phenyl rings, demonstrated excellent antibacterial activity against E. coli, P. aeruginosa, S. aureus, and Bacillus subtilis. imist.ma Another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives found that several of these compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org These compounds were also shown to prevent the development of biofilms by MRSA. rsc.org
The antibacterial activity of pyrazole derivatives is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For some pyrazole derivatives, MIC values against S. aureus have been reported to be as low as 16 μg/ml. nih.gov Pyrazoline-clubbed pyrazole derivatives have also been identified as moderate growth inhibitors of S. aureus and other bacterial strains like E. coli. nih.gov
| Compound Analogue | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| N-phenyl pyrazole derivatives | S. aureus | MIC as low as 16 μg/ml | nih.gov |
| Pyrazoline-attached pyrazole derivatives | S. aureus, E. coli | Moderate growth inhibitors | nih.gov |
| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives (3f, 3m, 3n, 3p) | E. coli, P. aeruginosa, S. aureus, B. subtilis | Excellent activity | imist.ma |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | MRSA | Effective growth inhibitors | rsc.org |
In Vitro Antifungal Efficacy against Specific Fungi (e.g., C. albicans)
In addition to antibacterial properties, pyrazole analogues have been investigated for their activity against fungal pathogens. Candida albicans (C. albicans), a common cause of opportunistic fungal infections in humans, is a frequent target in these studies.
Research has shown that certain pyrazole derivatives possess significant antifungal properties. For example, a study on 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives reported excellent antifungal activity against a clinical strain of Candida albicans. nih.gov Another study focusing on novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives also demonstrated considerable antifungal activity against tested microorganisms, including C. albicans. nih.gov In some cases, the minimum inhibitory concentration (MIC) values of these compounds were found to be lower than the standard drug clotrimazole, with ranges of 2.9–7.8 µg/mL. nih.gov
| Compound Analogue | Fungal Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | C. albicans | Excellent activity | nih.gov |
| Hydrazones derived from pyrazole-1-carbothiohydrazide | C. albicans | MIC values of 2.9–7.8 µg/mL | nih.gov |
Mechanistic Studies of Antimicrobial Action
Understanding the mechanism through which antimicrobial agents work is fundamental to their development. For pyrazole derivatives, several modes of action have been proposed and investigated. One of the key mechanisms appears to be the disruption of the bacterial cell wall. nih.gov
In silico studies have also pointed towards the inhibition of DNA gyrase as a potential mechanism of action for some pyrazole compounds. nih.govingentaconnect.com DNA gyrase is an essential bacterial enzyme that catalyzes the negative supercoiling of DNA and is a validated target for antibiotics. ingentaconnect.com By inhibiting this enzyme, pyrazole derivatives can interfere with DNA replication and repair, ultimately leading to bacterial cell death. nih.gov Furthermore, investigations into some N-(trifluoromethyl)phenyl substituted pyrazole derivatives suggest that they may have targets that exert a global effect on bacterial cell function, as indicated by their broad range of inhibitory effects in macromolecular synthesis inhibition studies. rsc.org
Anticancer and Antiproliferative Activity against Cell Lines (In Vitro)
The potential of pyrazole analogues as anticancer agents has been a significant area of research. A number of studies have demonstrated the cytotoxic and antiproliferative effects of these compounds against various human cancer cell lines in vitro. The structure of the pyrazole core allows for substitutions that can be fine-tuned to enhance potency and selectivity against cancer cells. nih.gov
For instance, a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their antiproliferative activities against a panel of four human cancer cell lines. researchgate.net One of the compounds, 4u, was identified as the most potent, with IC50 values ranging from 5.1 to 10.1 μM. researchgate.net Similarly, a study on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives found that one compound, designated 3f, was highly active against the MDA-MB-468 triple-negative breast cancer cell line, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. nih.gov
| Compound Analogue | Cancer Cell Line | Activity/IC50 Value | Reference |
|---|---|---|---|
| 4u (a 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative) | MGC-803 (gastric cancer) and others | 5.1 to 10.1 μM | researchgate.net |
| 3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) | MDA-MB-468 (triple-negative breast cancer) | 14.97 μM (24h), 6.45 μM (48h) | nih.gov |
Cell Cycle Modulation and Arrest Analysis
One of the ways in which antiproliferative agents can exert their effects is by interfering with the cell cycle, leading to cell cycle arrest and preventing cancer cells from dividing. Several pyrazole derivatives have been shown to induce cell cycle arrest in different phases.
For example, the pyrazole derivative 3f, which showed potent activity against MDA-MB-468 breast cancer cells, was found to induce cell cycle arrest in the S phase. nih.gov In another study, a series of pyrazoline derivatives were evaluated for their effects on the cell cycle of HepG-2 human liver cancer cells. mdpi.com One of the compounds, designated 1b, caused an increase in the percentage of cells in the G2/M phase. mdpi.com Similarly, a study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives found that a particularly cytotoxic compound, labeled 21, caused a significant cell cycle arrest in the S-phase in Jurkat cells, a human leukemia cell line. nih.gov
Induction of Apoptosis Pathways in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Many anticancer drugs work by inducing apoptosis in cancer cells. Research has demonstrated that pyrazole analogues can trigger apoptotic pathways in various cancer cell lines.
The pyrazole derivative 3f was shown to provoke apoptosis in MDA-MB-468 cells, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity. nih.gov Caspase 3 is a key executioner caspase in the apoptotic pathway. Similarly, the pyrazolidine-3,5-dione (B2422599) derivative 4u was found to induce early cellular apoptosis in MGC-803 gastric cancer cells through the activation of caspases-9 and -3. researchgate.net The investigation of the 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative 21 in leukemia cell lines also suggested the involvement of an intrinsic apoptosis pathway, characterized by mitochondrial damage and an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov
Targeted Enzyme Inhibition Studies
The this compound scaffold and its analogues have been the subject of numerous investigations into their potential as targeted enzyme inhibitors. These studies have revealed significant inhibitory activity against a range of enzymes implicated in various disease processes, including kinases, cyclooxygenases, meprins, and monoamine oxidases. The following sections detail the findings from these in vitro and non-human focused studies.
Kinase Inhibition (e.g., EGFR kinase, Aurora-A kinase, c-Jun-N-terminal kinases)
Analogues of this compound have demonstrated notable potential as kinase inhibitors. The dichlorophenyl moiety has been identified as a favorable substitution for enhancing biological activity in some kinase inhibitor scaffolds. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase: Novel pyrazole derivatives have been investigated for their ability to inhibit EGFR. Certain substituted pyrazoles that also act as COX-2 inhibitors have shown potent EGFR inhibition, with IC50 values in the nanomolar range. For instance, a specific pyrazole compound demonstrated an IC50 of 0.083 μM against EGFR. nih.govresearchgate.net Another study on 1,3,5-triazine-based pyrazole derivatives reported EGFR-tyrosine kinase inhibitory activity with IC50 values as low as 229.4 nM. rsc.org Furthermore, a Quantitative Structure-Activity Relationship (QSAR) study was conducted on a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides to understand the structural requirements for EGFR kinase inhibitory activity. bookpi.org
Aurora-A Kinase: The pyrazole scaffold is a component of known Aurora A kinase inhibitors. researchgate.net While direct inhibitory data for this compound is not available, related pyrazole-based compounds have shown significant activity. For example, a series of pyrazole-based compounds were reported as Aurora A kinase inhibitors with IC50 values in the micromolar range, with the most promising compound having an IC50 of 0.16 µM. nih.gov The inhibition of Aurora A kinase is a critical area of research as it plays a key role in mitosis, and its inhibition has shown remarkable antitumor effects in preclinical studies. nih.gov
c-Jun-N-terminal kinases (JNK): Research into pyrazole derivatives has also extended to their potential as JNK inhibitors. A study on pyrazole derivatives as JNK3 inhibitors highlighted that the 3,4-dichlorophenyl substitution was more optimal for inhibitory activity than other substitutions like nitrophenyl or naphthyl. nih.gov This suggests that the specific substitution pattern of this compound is favorable for targeting this kinase.
Table 1: Kinase Inhibition by Pyrazole Analogues
| Kinase Target | Compound/Analogue Description | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| EGFR | Novel substituted pyrazole derivative | 0.083 µM | nih.govresearchgate.net |
| EGFR-tyrosine kinase | 1,3,5-triazine-based pyrazole derivative | 229.4 nM | rsc.org |
| Aurora A kinase | Pyrazole-based derivative | 0.16 µM | nih.gov |
| JNK3 | Pyrazole derivative with 3,4-dichlorophenyl substitution | Optimal activity noted | nih.gov |
Cyclooxygenase (COX-2) Inhibition
A significant body of research has focused on pyrazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain. Several studies have reported that novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives exhibit potent and selective COX-2 inhibition. nih.gov In one study, all tested compounds were more effective at inhibiting COX-2 than COX-1, with IC50 values for COX-2 inhibition ranging from 0.043 to 0.56 μM. nih.govresearchgate.net The most potent of these compounds had IC50 values between 0.043 and 0.049 μM. nih.govresearchgate.net Another investigation into 1,3,4-trisubstituted pyrazole derivatives found that all compounds demonstrated good inhibition of COX-2, with IC50 values ranging from 1.33 to 17.5 μM. researchgate.net The most potent and selective COX-2 inhibitor from this series had an IC50 of 1.33 μM and a selectivity index greater than 60. researchgate.net
Table 2: COX-2 Inhibition by Pyrazole Analogues
| Compound Series | COX-2 IC50 Range | Most Potent Compound IC50 | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Differently substituted pyrazole derivatives | 0.043 - 0.56 µM | 0.043 µM | Selective for COX-2 | nih.govresearchgate.net |
| 1,3,4-trisubstituted pyrazole derivatives | 1.33 - 17.5 µM | 1.33 µM | >60 | researchgate.net |
Meprin α and β Inhibition
Recent studies have identified pyrazole-based compounds as potent inhibitors of meprin α and meprin β, which are metalloproteinases involved in various pathological processes. A study focused on 3,4,5-substituted pyrazoles revealed that these compounds can act as pan-meprin inhibitors or as highly active and selective inhibitors of meprin α over meprin β. nih.govsemanticscholar.org The 3,5-diphenylpyrazole (B73989) scaffold was found to have high potency against meprin α. nih.govsemanticscholar.org A compound structurally related to the subject of this article, 2-[3,5-bis(4-chloro-2-fluoro-3-hydroxyphenyl)-1H-pyrazol-4-yl]ethanehydroxamic acid, was synthesized and evaluated for its inhibitory activity. nih.govsemanticscholar.org While specific Ki values for this particular compound are part of a larger dataset, the study demonstrates that modifications of the phenyl rings at the 3 and 5 positions of the pyrazole core can lead to inhibitory activities in the nanomolar and even picomolar range. semanticscholar.org
Table 3: Meprin Inhibition by Pyrazole Analogues
| Enzyme Target | Compound/Analogue Description | Key Findings | Reference |
|---|---|---|---|
| Meprin α and β | 3,4,5-substituted pyrazoles | Potent pan-meprin inhibitors and selective meprin α inhibitors identified. | nih.govsemanticscholar.org |
| Meprin α | 3,5-diphenylpyrazole scaffold | Exhibited high inhibitory activity. | nih.govsemanticscholar.org |
| Meprin α and β | 2-[3,5-bis(4-chloro-2-fluoro-3-hydroxyphenyl)-1H-pyrazol-4-yl]ethanehydroxamic acid | Demonstrates the potential for potent inhibition through aryl modifications. | nih.govsemanticscholar.org |
Monoamine Oxidase (MAO) Inhibition
Derivatives of 3,5-diaryl-1H-pyrazole have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. A study on ethyl and phenyl carbamate (B1207046) derivatives of pyrazoline found that the compounds were selective towards MAO-A. nih.gov One of the phenyl carbamate derivatives, compound 3f, was found to be as potent as the standard drug Moclobemide, with a Ki value for MAO-A of 4.96 ± 0.21 nM. nih.gov In another study, a series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were synthesized and tested for their human MAO inhibitory activity. Most of these compounds were selective and reversible inhibitors of hMAO-A. nih.gov The most potent inhibitor in this series, compound 7, had a Ki value of 0.06 ± 0.003 μM for hMAO-A. nih.gov Conversely, a compound containing a 3,4-dichlorophenyl group, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was found to be a potent and selective inhibitor of MAO-B, with an IC50 value of 0.036 μM. preprints.orgmdpi.com
Table 4: Monoamine Oxidase (MAO) Inhibition by Pyrazole Analogues
| MAO Isoform | Compound/Analogue Description | Inhibitory Constant (Ki) / IC50 | Reference |
|---|---|---|---|
| MAO-A | Phenyl carbamate pyrazoline derivative (3f) | 4.96 ± 0.21 nM (Ki) | nih.gov |
| hMAO-A | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative (7) | 0.06 ± 0.003 µM (Ki) | nih.gov |
| MAO-B | 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 µM (IC50) | preprints.orgmdpi.com |
Tubulin Binding and Polymerization Inhibition Mechanisms
The pyrazole scaffold has been identified as a promising framework for the development of tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. A series of novel 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov The most potent compound in this series, 13d, exhibited an IC50 of 13 nM against the SGC-7901 cancer cell line and significantly inhibited tubulin polymerization. nih.gov Another study on pyrazoline derivatives bearing a 3,4,5-trimethoxy phenyl group also identified potent tubulin polymerization inhibitors. nih.gov The most effective compound from this series showed comparable tubulin-polymerization inhibition to the positive control, colchicine. nih.gov Research on 3,5-diphenyl-2-pyrazolines also pointed to their potential as antimitotic agents through the inhibition of tubulin polymerization, with the active compounds binding to the colchicine site. semanticscholar.org
Table 5: Tubulin Polymerization Inhibition by Pyrazole Analogues
| Compound Series | Key Findings | Most Potent Compound Activity | Reference |
|---|---|---|---|
| 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines | Inhibit tubulin polymerization by targeting the colchicine site. | IC50 = 13 nM (SGC-7901 cell line) | nih.gov |
| Pyrazoline derivatives with 3,4,5-trimethoxy phenyl moiety | Potent tubulin polymerization inhibitors. | Comparable activity to colchicine. | nih.gov |
| 3,5-diphenyl-2-pyrazolines | Inhibit tubulin polymerization by binding to the colchicine site. | Effective inhibition of clonogenicity in HCT116 cells. | semanticscholar.org |
Antiparasitic and Antitubercular Investigations
Analogues of this compound have been evaluated for their potential as antiparasitic and antitubercular agents, demonstrating promising activity against various pathogens.
Antiparasitic Activity: A study on novel pyrazole-thiazoline scaffolds revealed that a compound featuring a 3,4-dichlorophenyl group, specifically 2-(5-amino-1-(3,4-dichlorophenyl)-1H-pyrazol-4-yl)-4,5-dihydrothiazole, possesses biological activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov
Antitubercular Activity: The pyrazole nucleus is a key feature in many compounds with antitubercular properties. Several studies have highlighted the potential of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives against Mycobacterium tuberculosis. In one such study, several compounds showed significant antitubercular activity, with the most promising compound exhibiting a Minimum Inhibitory Concentration (MIC) of 0.39 µg/ml against Mycobacterium tuberculosis H37Rv. nih.gov Another investigation into 1,3,4-trisubstituted pyrazole derivatives identified three compounds with significant growth inhibitory activity, with an MIC of 0.78 µg/ml. researchgate.net Furthermore, a study on 1,3-diaryl substituted pyrazole-based thiourea (B124793) derivatives reported that a 3,4-dichlorophenyl derivative (compound 7a) showed potent activity against S. aureus with an MIC of 0.25 μg mL−1, and another derivative (compound 7j) was active against Mycobacterium tuberculosis with an MIC of 1 μg mL−1. rsc.org
Table 6: Antiparasitic and Antitubercular Activity of Pyrazole Analogues
| Activity | Compound/Analogue Description | Organism | Activity Metric (MIC/IC50) | Reference |
|---|---|---|---|---|
| Antiparasitic | 2-(5-amino-1-(3,4-dichlorophenyl)-1H-pyrazol-4-yl)-4,5-dihydrothiazole | Trypanosoma cruzi | Biologically active | nih.gov |
| Antitubercular | 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone | Mycobacterium tuberculosis H37Rv | 0.39 µg/ml (MIC) | nih.gov |
| Antitubercular | 1,3,4-trisubstituted pyrazole derivatives | Mycobacterium tuberculosis (H37Rv) | 0.78 µg/ml (MIC) | researchgate.net |
| Antitubercular | 1,3-diaryl substituted pyrazole-based thiourea derivative (7j) | Mycobacterium tuberculosis | 1 µg mL−1 (MIC) | rsc.org |
| Antibacterial | 1,3-diaryl substituted pyrazole-based urea (B33335) derivative (7a) | S. aureus | 0.25 µg mL−1 (MIC) | rsc.org |
In Vitro Antileishmanial Activity
Pyrazole derivatives have emerged as a significant scaffold in the search for new antileishmanial agents, demonstrating notable efficacy against various Leishmania species in vitro. Research has focused on evaluating their inhibitory potency and elucidating their mechanisms of action against both the promastigote and amastigote forms of the parasite.
A study investigating several series of pyrazole derivatives against Leishmania donovani identified six molecules that induced more than 50% growth inhibition at a 50 μM concentration. nih.gov Among these, three compounds displayed significant leishmanicidal potency with 50% inhibitory concentration (IC50) values ranging from 5 to 13 μM. nih.gov Mechanistic studies on one of the most active compounds pointed towards the induction of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and interference with ATP production as key factors in its antileishmanial action. nih.gov
Similarly, pyrazolo[dihydro]pyridine derivatives have been assessed for their efficacy against L. donovani. One analogue featuring a 3,4-dichlorophenyl group demonstrated excellent activity against intracellular amastigotes, with an IC50 value of 4.05 μM and a high selectivity index of 108, indicating low toxicity to host cells. researchgate.net Further investigations into pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes revealed seven compounds with promising activity, exhibiting IC50 values between 34.79 and 43.55 μg/mL. nih.gov The most potent of these, a pyrano[2,3-c]pyrazole with 2,4-di-chloro substituents, had an IC50 of 34.79 μg/mL, which was considerably more effective than the standard drug Glucantime (IC50 = 97.31 μg/mL). nih.gov
The molecular targets of these compounds are varied. Molecular docking studies have suggested that pyrazole analogues may act by inhibiting the 14-alpha demethylase enzyme, a crucial component of sterol biosynthesis in Leishmania. nih.gov Other research points to Leishmania major pteridine (B1203161) reductase (Lm-PTR1) as a putative target. researchgate.net Additionally, pyrazole-containing polyamine macrocycles have shown potent activity against Leishmania infantum and Leishmania braziliensis, with a proposed mechanism involving the inhibition of the parasite's iron superoxide (B77818) dismutase (Fe-SOD) enzyme. cambridge.org
Table 1: In Vitro Antileishmanial Activity of Pyrazole Analogues
| Compound Class | Leishmania Species | Activity Metric (IC50) | Putative Molecular Target/Mechanism | Reference |
|---|---|---|---|---|
| Pyrazole derivatives | L. donovani | 5 - 13 μM | ROS generation, mitochondrial disruption | nih.gov |
| Pyrazolo[dihydro]pyridine (with 3,4-dichlorophenyl group) | L. donovani (amastigotes) | 4.05 μM | Not specified | researchgate.net |
| Pyrano[2,3-c]pyrazole (with 2,4-di-Cl substituents) | L. major (promastigotes) | 34.79 μg/mL | 14-alpha demethylase | nih.gov |
| Pyrazole-containing polyamine macrocycles | L. infantum, L. braziliensis | Potent activity vs. extra- and intracellular forms | Fe-SOD enzyme inhibition | cambridge.org |
| General Pyrazole derivatives | L. major (amastigotes) | 1.45 ± 0.08 μM | Pteridine reductase (Lm-PTR1) | researchgate.net |
In Vitro Antitubercular Activity against Mycobacterium tuberculosis
The pyrazole scaffold is a key component in the development of novel antitubercular agents, with various analogues demonstrating potent in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. These compounds operate through diverse molecular mechanisms, targeting essential mycobacterial pathways.
One line of research identified a series of 1,3,5-trisubstituted pyrazoles with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov By generating resistant Mtb mutants and performing whole-genome sequencing, the mycobacterial membrane protein Large 3 (MmpL3) was identified as the likely molecular target. nih.gov MmpL3 is a transporter essential for the formation of the mycobacterial cell wall.
Another critical enzyme, UDP-galactopyranose mutase (UGM), which is involved in cell wall synthesis and is absent in mammals, has also been targeted. mdpi.com A pyrazole-based compound, MS208, was found to be a mixed inhibitor of MtbUGM. mdpi.com An analogue, DA10, exhibited a competitive inhibition model for this enzyme with an improved inhibitory constant (Ki) of 51 ± 4 µM, although it did not inhibit bacterial growth in culture. mdpi.com
Other pyrazole derivatives have been shown to act via different mechanisms. A nitroso-containing pyrazole, NSC 18725, displayed a potent MIC99 of 0.3125 μM and was found to kill intracellular Mtb by inducing autophagy in the host macrophages. nih.gov A series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were also synthesized and evaluated, with the most promising compound showing an MIC of 0.39 µg/mL against the H37Rv strain. researchgate.netnih.gov Furthermore, pyrazoline derivatives have demonstrated efficacy against isoniazid-resistant Mtb, with one of the most active compounds recording an MIC of 0.96 µg/mL. nih.gov Molecular docking studies have also suggested other potential targets for pyrazole hybrids, including the enoyl-acyl carrier protein reductase (InhA) and the Pks13 Thioesterase domain. acs.orgchemmethod.com
Table 2: In Vitro Antitubercular Activity of Pyrazole Analogues
| Compound Class | Activity Metric (MIC) | M. tuberculosis Strain | Identified/Proposed Molecular Target | Reference |
|---|---|---|---|---|
| 1,3,5-Trisubstituted pyrazoles | Low micromolar range | H37Rv | MmpL3 | nih.gov |
| Nitroso-containing pyrazole (NSC 18725) | 0.3125 μM (MIC99) | Not specified | Induction of host cell autophagy | nih.gov |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole (Compound 4g) | 0.39 µg/mL | H37Rv | Not specified | researchgate.netnih.gov |
| Pyrazoline derivative (Compound 6i) | 0.96 µg/mL | Isoniazid-resistant Mtb | Not specified | nih.gov |
| Pyrazole derivative (DA10) | Ki = 51 ± 4 µM (enzyme inhibition) | H37Rv | UDP-galactopyranose mutase (UGM) | mdpi.com |
| Pyrazolylpyrazoline-clubbed hybrids (Compound 9o) | 12.5 μg/mL | H37Rv | InhA (proposed) | acs.org |
Other Antiparasitic Evaluations
Beyond their effects on Leishmania and Mycobacterium, pyrazole and pyrazoline derivatives have been evaluated for activity against other parasites. Notably, these compounds have shown promise as novel agents against Schistosoma mansoni, the parasite responsible for schistosomiasis.
In an ex vivo study, a series of 17 pyrazolines and three pyrazoles were tested against adult S. mansoni worms. nih.gov Six of the pyrazoline compounds exhibited a 50% effective concentration (EC50) below 30 μM. nih.gov The most effective compound, pyrazoline 22, displayed an EC50 value of 6.2 μM. nih.gov In addition to their direct lethal effect on the worms, the active pyrazolines also had a negative impact on parasite fecundity, causing a significant reduction in the number of eggs produced. nih.gov Structure-activity relationship analysis indicated that the non-aromatic pyrazoline ring and substitutions at the N1 position were crucial for the observed antischistosomal properties. nih.gov
Additionally, pyrazole derivatives have been synthesized and assessed for activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, the synthesis of compounds such as 2-(5-amino-1-(3,4-dichlorophenyl)-1H-pyrazol-4-yl)-4,5-dihydrothiazole has been undertaken as part of efforts to identify new trypanocidal agents. nih.gov
Table 3: Antischistosomal Activity of Pyrazoline Analogues
| Compound | Parasite | Activity Metric (EC50) | Additional Effects | Reference |
|---|---|---|---|---|
| Pyrazoline 22 | Schistosoma mansoni (adult) | 6.2 μM | Marked reduction in egg production | nih.gov |
| Pyrazolines 16, 18, 19, 21 | Schistosoma mansoni (adult) | < 20 μM | Reduction in egg production | nih.gov |
| Pyrazoline 23 | Schistosoma mansoni (adult) | 28.2 μM | Reduction in egg production | nih.gov |
Antioxidant Activity Mechanistic Studies (In Vitro)
Radical Scavenging Assays (e.g., DPPH, FRAP)
The antioxidant potential of pyrazole analogues has been extensively studied in vitro using various chemical assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used, where the reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically.
Studies on dihydro-pyrazole hybrids have shown that these compounds generally exhibit moderate to good antioxidant activity in DPPH assays. mdpi.com In one study of 3,5-disubstituted-2-pyrazoline and pyrazole derivatives, a particular compound (2b) was identified as an efficient radical scavenger with a 50% scavenging concentration (SC50) of 9.91 µg/mL. lew.ro The antioxidant capacity of pyrazoles is often linked to their structural features. For example, a pyrazole derivative incorporating a catechol moiety demonstrated excellent radical scavenging activity, highlighting the role of phenolic hydroxyl groups in their antioxidant mechanism. nih.gov
Other assays, such as the Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, have also been employed. Nonfluorinated arylhydrazinylidene pyrazole derivatives displayed high primary antioxidant activity in both ABTS and FRAP tests. researchgate.net The evaluation of pyrazole-naphthalene hybrids using DPPH, nitric oxide (NO), and superoxide radical scavenging assays also confirmed that specific structural combinations lead to excellent radical scavenging capabilities. nih.gov
Table 4: Radical Scavenging Activity of Pyrazole Analogues
| Compound Class | Assay | Result | Reference |
|---|---|---|---|
| 3,5-disubstituted-2-pyrazoline (Compound 2b) | DPPH | SC50 = 9.91 µg/mL | lew.ro |
| Phenolic pyrazole derivative (with catechol moiety) | DPPH | Excellent scavenging activity | nih.gov |
| Nonfluorinated arylhydrazinylidene pyrazoles | ABTS, FRAP | High primary antioxidant activity | researchgate.net |
| Pyrazole-furan hybrid | DPPH | 45.12% scavenging activity | ijrps.com |
| Dihydro-pyrazole hybrids | DPPH | Moderate to good activity | mdpi.com |
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, pyrazole analogues exert antioxidant effects within cellular systems by modulating enzymatic activities and mitigating oxidative stress pathways. These compounds have been shown to interfere with the production of cellular reactive oxygen species (ROS) and protect against lipid peroxidation.
In studies using human platelets and endothelial cells, certain pyrazole derivatives demonstrated a strong protective effect against oxidative stress. nih.gov These compounds significantly inhibited superoxide anion production, lipid peroxidation, and the activity of NADPH oxidase, a major enzyme responsible for ROS generation in phagocytes and other cells. nih.govmdpi.com In H2O2-stimulated endothelial cells, these pyrazoles also effectively reduced ROS levels. mdpi.com
Receptor Binding and Modulation at a Molecular Level (Non-human/In vitro)
The biological activities of this compound and its analogues are underpinned by their specific interactions with various protein targets, including enzymes and receptors. In vitro and in silico studies have identified several key molecular targets, providing insight into their mechanisms of action at a molecular level.
In the context of infectious diseases, pyrazoles have been shown to inhibit essential microbial enzymes. As previously noted, analogues have been developed to target M. tuberculosis UDP-galactopyranose mutase (UGM) and MmpL3, as well as Leishmania Fe-SOD and 14-alpha demethylase. nih.govcambridge.orgnih.govmdpi.com
In oncology and inflammation research, pyrazole derivatives are widely recognized for their ability to inhibit protein kinases and other signaling enzymes. Analogues have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), both of which are critical targets in cancer therapy. mdpi.com For example, specific indole-pyrazole hybrids were found to inhibit CDK2 with IC50 values as low as 0.074 µM. mdpi.com Molecular docking studies have also explored the binding of pyrazoles to the Epidermal Growth Factor Receptor (EGFR). researchgate.net
Furthermore, pyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Some compounds exhibited COX-2 inhibition with IC50 values in the nanomolar range (e.g., 0.034 to 0.052 μM), demonstrating their potential as anti-inflammatory agents. mdpi.com Other targets modulated by pyrazole-based compounds include monoamine oxidase B (MAO-B), an enzyme relevant to neurodegenerative diseases, and the immune checkpoint protein PD-L1. researchgate.netmdpi.com
Table 5: Molecular Targets of Pyrazole Analogues (Non-human/In Vitro)
| Compound Class | Molecular Target | Activity Metric | Therapeutic Area | Reference |
|---|---|---|---|---|
| Indole-pyrazole hybrid | CDK2 | IC50 = 0.074 μM | Anticancer | mdpi.com |
| General pyrazole derivatives | COX-2 | IC50 = 0.034 - 0.052 μM | Anti-inflammatory | mdpi.com |
| Pyrazole derivative | M. tuberculosis UGM | Ki = 51 μM | Antitubercular | mdpi.com |
| 1,3,5-Trisubstituted pyrazoles | M. tuberculosis MmpL3 | MIC in low μM range | Antitubercular | nih.gov |
| Pyrazole-containing macrocycles | Leishmania Fe-SOD | Enzyme inhibition | Antileishmanial | cambridge.org |
| Pyrazoline derivatives | Monoamine oxidase B (MAO-B) | Enzyme inhibition | Neurodegenerative disease | researchgate.net |
| Phenyl-pyrazolone derivatives | PD-L1 | Target binding | Anticancer | mdpi.com |
Cannabinoid Receptor (CB1) Binding
Analogues of this compound have been explored as ligands for the cannabinoid receptor type 1 (CB1), a G protein-coupled receptor primarily expressed in the central nervous system. unimi.it The pyrazole core is a common feature in many known CB1 receptor antagonists and inverse agonists.
Research into pyrazole-based CB1 receptor ligands has shown that the nature of the substituents on the pyrazole ring and the phenyl rings is critical for binding affinity and functional activity. For instance, a series of pyrazole derivatives were synthesized and evaluated for their binding affinity to human CB1 and CB2 receptors expressed in Chinese hamster ovary (CHO) cells. uniss.it These studies often utilize radioligand binding assays with compounds like [3H]CP-55,940 to determine the inhibition constant (Ki) of the test compounds. uniss.it
One study on pyrrole-based analogues, which share structural similarities with pyrazoles, demonstrated nanomolar to sub-micromolar affinity for the human CB1 receptor. chemrxiv.org For example, a specific pyrrole-based compound with a linker at a particular position showed a Ki of 11 nM for CB1R and a 28-fold selectivity over CB2R. chemrxiv.orgacs.org Conversely, modifications to the pyrazole structure can lead to a shift in selectivity towards the CB2 receptor. chemrxiv.org Some pyrazole-based probes have been shown to act as inverse agonists at the CB1 receptor, with IC50 values in the nanomolar range in cAMP functional assays. chemrxiv.org
Furthermore, 3,4-diarylpyrazoline derivatives have been identified as high-affinity and selective ligands for the CB1 receptor. frontiersin.org For example, a specific diarylpyrazoline compound, (-)-3-(4-chlorophenyl)-N′-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine, demonstrated high affinity for the CB1 receptor. frontiersin.org Another related compound showed a Ki value of 0.9 nM for CB1R. frontiersin.org These findings suggest that analogues of this compound have the potential to bind to the CB1 receptor with high affinity and may act as modulators of its activity.
| Compound Analogue Class | Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|---|
| Pyrrole-based analogue | Human CB1R | 11 nM | Inverse Agonist | chemrxiv.orgacs.org |
| 3,4-Diarylpyrazoline | CB1R | High Affinity | Not specified | frontiersin.org |
| Pyrazole-based probe | Human CB1R | 428 nM | Inverse Agonist (IC50 = 60.1 nM) | chemrxiv.org |
Estrogen Receptor Ligand Interactions
The interaction of pyrazole derivatives with estrogen receptors (ERα and ERβ) has been a subject of investigation, particularly in the context of developing selective estrogen receptor modulators (SERMs). nih.gov The structural features of these compounds, including the substitution pattern on the aryl rings, play a significant role in their binding affinity and selectivity for the ER subtypes.
Studies on novel tetrasubstituted pyrazole derivatives have shown that these compounds can bind to both ERα and ERβ. For instance, a 2-nitrophenol (B165410) derivative of a triaryl pyrazole was found to have relative binding affinities (RBA) of 5.17% for ERα and 3.27% for ERβ. nih.gov The introduction of a nitro group into one of the phenyl rings was generally found to enhance the binding to ERβ. nih.gov
In silico molecular docking studies have also been employed to predict the binding affinity of pyrazole derivatives to ERα. These studies have shown that certain substituted pyrazole derivatives can exhibit potent binding to ERα, comparable to the standard SERM, 4-hydroxy tamoxifen. thesciencein.org For example, a fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, demonstrated a strong binding affinity to ERα with a predicted binding energy of -10.61 Kcal/mol and an inhibition constant (Ki) of 16.71 nM. semanticscholar.org This interaction was stabilized by interactions with key amino acid residues in the active site of ERα, such as Arg394 and Glu353. semanticscholar.org
| Compound Analogue | Receptor Subtype | Binding Affinity/Activity | Reference |
|---|---|---|---|
| 2-Nitrophenol derivative of a triaryl pyrazole | ERα | RBA = 5.17% | nih.gov |
| 2-Nitrophenol derivative of a triaryl pyrazole | ERβ | RBA = 3.27% | nih.gov |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα | Binding Affinity = -10.61 Kcal/mol; Ki = 16.71 nM | semanticscholar.org |
Progesterone (B1679170) Receptor (PR) Modulation
The pyrazole scaffold is also present in compounds designed to modulate the progesterone receptor (PR). Selective progesterone receptor modulators (SPRMs) are a class of compounds that can exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist effects on the PR. nih.govnih.gov
The tissue-selective effects of SPRMs are thought to be due to a combination of factors, including the ratio of PR isoforms (PR-A and PR-B) in a given tissue and the specific conformational changes induced by the ligand. nih.gov The development of SPRMs has been a significant area of research for various gynecological conditions. nih.govtaylorandfrancis.com
Other Biologically Relevant Molecular Interactions (e.g., Enzyme Inhibition, Protein Binding)
Beyond receptor modulation, analogues of this compound have been shown to interact with other biological targets, including enzymes and other proteins.
Enzyme Inhibition:
Tyrosinase Inhibitors: A series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and found to be potent inhibitors of mushroom tyrosinase. nih.gov One of the most potent compounds, 1-(5-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, exhibited an IC50 value of 0.301 μM. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors of the enzyme. nih.gov
Kinase Inhibitors: Pyrazole-based compounds have been extensively studied as kinase inhibitors. For example, a series of 3,5-disubstituted pyrazole derivatives were evaluated for their activity against pancreatic ductal adenocarcinoma cell lines, with some compounds showing potent antiproliferative effects. nih.gov The dichlorophenyl moiety was found to be important for the biological activity of some pyrazole-based Akt kinase inhibitors. nih.gov
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Pyrazole derivatives have shown potential as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. chemmethod.commdpi.com Some USFDA-approved DPP-IV inhibitors incorporate a pyrazole core structure. chemmethod.com Computational studies have been used to identify potential pyrazole-based DPP-IV inhibitors. chemmethod.com
Protein Binding:
14-3-3 Protein Binding: Pyrazolone (B3327878) compounds, which are structurally related to pyrazoles, have been identified as binders to 14-3-3 proteins. nih.gov These proteins are involved in a wide range of cellular processes, and their modulation has therapeutic potential. Fluorescence thermal shift assays have been used to confirm the direct binding of pyrazolone compounds to specific isoforms of 14-3-3 proteins. nih.gov
| Interaction Type | Target | Compound Analogue Class | Activity/Finding | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Mushroom Tyrosinase | 3,5-diaryl-4,5-dihydro-1H-pyrazole | IC50 = 0.301 μM (for the most potent compound) | nih.gov |
| Enzyme Inhibition | Akt Kinase | Pyrazole-based inhibitors | Dichlorophenyl moiety important for activity | nih.gov |
| Enzyme Inhibition | DPP-IV | Pyrazole derivatives | Potential inhibitors | chemmethod.commdpi.com |
| Protein Binding | 14-3-3 Proteins | Pyrazolone compounds | Direct binding confirmed by FTSA | nih.gov |
Applications in Chemical and Biological Domains Beyond Human Therapeutics
Agrochemical Development
There is no available information on the herbicidal, fungicidal, or insecticidal properties of 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole.
Herbicidal Activity and Mechanism of Action
No studies detailing the herbicidal activity or mechanism of action for this compound were found.
Fungicidal Activity and Efficacy
No research is available on the fungicidal activity and efficacy of this compound.
Insecticidal Properties
There are no published findings on the insecticidal properties of this compound.
Materials Science Applications
There is no available information regarding the application of this compound in materials science.
Fluorescent Substances and Dyes
No studies have been identified that investigate the fluorescent properties of this compound.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
There is no research available on the use of this compound in OLEDs or other optoelectronic materials.
Charge Transport Materials and Scintillators
The π-conjugated system of the 3,5-diarylpyrazole core is a key feature that suggests its potential utility in optoelectronic applications. Pyrazole (B372694) derivatives, in general, are known for their electronic properties, which can be tuned by the nature of the substituents on the pyrazole and phenyl rings.
Charge Transport Materials:
Compounds with extended π-systems and stable molecular structures are often investigated as charge transport materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The this compound molecule possesses a rigid, planar structure conducive to intermolecular π-π stacking, which is a critical factor for efficient charge transport. The electron-withdrawing nature of the chlorine atoms on the phenyl rings can influence the frontier molecular orbital (HOMO and LUMO) energy levels. This modulation is crucial for matching the energy levels of other materials in a device, thereby facilitating efficient charge injection and transport.
While experimental data for this compound is not available, a hypothetical comparison of its potential charge transport properties with other pyrazole derivatives can be illustrated.
Table 1: Hypothetical Charge Transport Properties of Selected Pyrazole Derivatives
| Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| 3,5-diphenyl-1H-pyrazole | 10⁻⁵ - 10⁻⁴ | 10⁻⁶ - 10⁻⁵ | -5.8 | -2.1 |
| This compound (Predicted) | 10⁻⁴ - 10⁻³ | 10⁻⁵ - 10⁻⁴ | -6.1 | -2.5 |
Note: The data for this compound is predictive and for illustrative purposes only.
The predicted increase in both hole and electron mobility for the dichlorophenyl derivative compared to the unsubstituted diphenyl pyrazole is based on the potential for enhanced intermolecular interactions and molecular packing due to the chloro substituents. The lowering of HOMO and LUMO levels is a typical effect of electron-withdrawing groups.
Scintillators:
Scintillators are materials that emit light upon exposure to ionizing radiation. Organic scintillators are typically aromatic compounds that can efficiently absorb high-energy radiation and re-emit it as visible light. The pyrazole ring system, being aromatic and often fluorescent, is a potential scaffold for scintillator materials. The presence of heavy atoms like chlorine in this compound could potentially enhance the scintillation efficiency through increased intersystem crossing, although this may also lead to quenching effects that need to be carefully balanced. The photophysical properties of such compounds are critical for their performance as scintillators.
Table 2: Predicted Photophysical Properties for Scintillator Application
| Property | Predicted Value for this compound |
|---|---|
| Absorption Maximum (λ_abs) | ~320-350 nm |
| Emission Maximum (λ_em) | ~380-420 nm |
| Fluorescence Quantum Yield (Φ_f) | 0.4 - 0.6 |
Note: These values are hypothetical and based on the properties of similar aromatic heterocyclic compounds.
Polymer Chemistry Integration
The incorporation of specific chemical moieties into polymer backbones can impart desirable thermal, mechanical, and electronic properties. The rigid and thermally stable nature of the 3,5-diarylpyrazole unit makes it an attractive candidate for integration into high-performance polymers.
The 1H-pyrazole unit contains a reactive N-H proton that can be functionalized, allowing the molecule to be incorporated as a monomer in polymerization reactions. For example, it could be N-acylated or N-arylated with monomers containing appropriate functional groups to form polyamides or polyimides. The two dichlorophenyl rings also offer sites for further functionalization, potentially leading to cross-linked polymers with enhanced thermal stability and solvent resistance.
Polymers containing the this compound unit could exhibit several advantageous properties:
High Thermal Stability: The aromatic nature of the pyrazole and phenyl rings contributes to a high decomposition temperature.
Flame Retardancy: The presence of chlorine atoms is known to impart flame-retardant properties to polymers.
Dielectric Properties: The polar nature of the pyrazole ring and the C-Cl bonds could lead to polymers with interesting dielectric properties, making them suitable for applications in electronics.
Table 3: Potential Polymer Properties with Integrated this compound
| Polymer Type | Predicted Glass Transition Temperature (T_g) | Predicted Decomposition Temperature (T_d) | Potential Application |
|---|---|---|---|
| Polyamide | 220 - 280 °C | > 450 °C | High-performance engineering plastics |
| Polyimide | > 300 °C | > 500 °C | Aerospace components, electronic substrates |
Note: The data presented is hypothetical and serves to illustrate the potential impact of incorporating the specified pyrazole monomer.
Catalysis and Ligand Design for Metal Complexes
This compound can act as a monodentate ligand through one of its nitrogen atoms. More interestingly, upon deprotonation of the N-H group, it can act as a pyrazolate anion, which can bridge two metal centers, leading to the formation of polynuclear complexes. The steric bulk of the 3,5-diaryl substituents can influence the coordination number and geometry of the resulting metal complexes, which in turn affects their catalytic activity.
Metal complexes incorporating this ligand could find applications in various catalytic transformations, including:
Cross-Coupling Reactions: Palladium and nickel complexes with pyrazole-based ligands have been used in Suzuki, Heck, and Sonogashira coupling reactions. The electronic properties imparted by the dichlorophenyl groups could modulate the reactivity of the metal center.
Oxidation Catalysis: Manganese, iron, and copper complexes with pyrazole ligands can catalyze a variety of oxidation reactions. The robustness of the this compound ligand under oxidative conditions would be an advantage.
Table 4: Potential Catalytic Applications of Metal Complexes with this compound Ligand
| Metal Center | Potential Catalytic Reaction | Predicted Advantage of the Ligand |
|---|---|---|
| Palladium (II) | Suzuki-Miyaura Coupling | Enhanced catalyst stability and turnover number due to ligand robustness. |
| Nickel (II) | Kumada Coupling | Modulation of electronic properties for improved catalytic efficiency. |
| Copper (I/II) | Atom Transfer Radical Polymerization (ATRP) | Fine-tuning of the redox potential of the copper center. |
Note: This table presents potential applications based on the known catalytic activity of similar pyrazole-based metal complexes.
The design of ligands is a cornerstone of modern catalysis, and the specific electronic and steric profile of this compound makes it a promising, albeit underexplored, candidate for the development of novel metal complexes with unique catalytic properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,5 Bis 3,4 Dichlorophenyl 1h Pyrazole Analogues
Influence of Substituent Effects on Biological and Chemical Activitiesnih.govresearchgate.netnih.govacs.org
The biological and chemical activities of pyrazole (B372694) analogues are profoundly influenced by the nature and position of substituents on the heterocyclic ring. nih.govresearchgate.net For 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole, the dichlorophenyl groups at positions 3 and 5 are the primary determinants of its electronic, steric, and lipophilic character.
Electronic Effects of Dichlorophenyl Groups
The electronic properties of substituents can significantly alter the electron density and reactivity of the pyrazole ring, which in turn affects the molecule's ability to bind to biological targets. researchgate.net In the case of this compound, the key features are the two chlorine atoms on each phenyl ring.
Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the phenyl ring and, subsequently, from the pyrazole core. The presence of two chlorine atoms on each phenyl group at the 3 and 4 positions amplifies this effect, making the aryl rings, and by extension the entire molecule, relatively electron-deficient. This modification of the electron distribution can be crucial for interactions with biological targets, as it can influence the strength of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern ligand-receptor binding. researchgate.netnih.gov
Studies on various pyrazole derivatives have shown that the introduction of electron-withdrawing groups can modulate their biological activity. nih.gov For instance, the electronic effects of substituents can influence the binding affinity of pyrazole derivatives to specific enzymes or receptors. researchgate.net The electron-deficient nature of the dichlorophenyl rings in this compound could make it a suitable candidate for interacting with electron-rich pockets in a target protein.
Steric and Lipophilicity Considerations
The size, shape, and fat-solubility (lipophilicity) of a molecule are critical factors in its pharmacological profile, affecting everything from target binding to membrane permeability. researchgate.net
Steric Factors: The two dichlorophenyl groups at the 3 and 5 positions of the pyrazole ring are bulky. This steric hindrance can play a dual role. On one hand, it can provide conformational restriction, locking the molecule into a specific shape that may be optimal for fitting into a binding site. On the other hand, excessively bulky groups can prevent the molecule from accessing a sterically constrained active site. researchgate.net The spatial arrangement of these large substituents is a key determinant of the molecule's ability to interact effectively with its biological target. nih.gov
Lipophilicity: Lipophilicity, often quantified as the partition coefficient (log P), is a crucial parameter in drug design. The addition of halogen atoms, such as chlorine, significantly increases a molecule's lipophilicity. researchgate.net The four chlorine atoms in this compound make it a highly lipophilic compound. This property can enhance its ability to cross cell membranes and bind to hydrophobic pockets within target proteins. However, excessively high lipophilicity can also lead to poor aqueous solubility and non-specific binding. Therefore, achieving a balance between hydrophobic and hydrophilic characteristics is essential for optimal bioavailability and target engagement. researchgate.net
Correlations between Molecular Structure and Observed Phenotypes (e.g., Target Binding, Enzyme Inhibition)nih.govnih.gov
The specific structural features of this compound directly correlate with its potential biological activities, such as enzyme inhibition. The 3,5-diarylpyrazole scaffold is a well-established pharmacophore known for inhibiting various enzymes, including cyclooxygenases (COX) and various kinases. nih.govresearchgate.net
The inhibitory potential of such compounds is often linked to the nature of the aryl groups at the 3 and 5 positions. For example, in the context of COX-2 inhibition, specific substitutions on these phenyl rings are known to enhance selectivity and potency. The dichlorophenyl groups contribute to a molecular profile that can fit within the active sites of certain enzymes. The combination of electronic depletion, steric bulk, and high lipophilicity dictates the binding mode and affinity.
Research on related pyrazole derivatives has demonstrated clear structure-activity relationships. For instance, the number and position of phenyl substituents on the pyrazole ring can create specific patterns of metabolic enzyme inhibition. nih.gov Analogues with diphenyl substitutions have shown potent inhibition of enzymes like α-glycosidase. nih.gov The introduction of halogen atoms on these phenyl rings often modulates this activity.
The table below summarizes hypothetical SAR data for 3,5-diarylpyrazole analogues, illustrating how substitutions on the phenyl rings could influence enzyme inhibition, based on established principles.
| Analogue | R1 (Position 3) | R2 (Position 5) | Observed Activity (e.g., IC₅₀) | Structural Rationale |
|---|---|---|---|---|
| Compound A | Phenyl | Phenyl | Moderate | Baseline activity of the diphenyl scaffold. |
| Compound B | 4-Chlorophenyl | 4-Chlorophenyl | High | Increased lipophilicity and electron-withdrawing nature enhances binding to hydrophobic, electron-rich pockets. |
| Compound C | 4-Methoxyphenyl | 4-Methoxyphenyl | Low | Electron-donating groups may be unfavorable for binding to the target's active site. |
| Target Compound | 3,4-Dichlorophenyl | 3,4-Dichlorophenyl | Potentially Very High | Strong electron-withdrawing effect and high lipophilicity from multiple chlorines likely optimize interactions with specific enzyme targets. |
| Compound D | 2-Chlorophenyl | 2-Chlorophenyl | Reduced | Steric hindrance from ortho-substitution may impede optimal binding orientation. |
This table is illustrative and based on general SAR principles for pyrazole derivatives.
Rational Design Principles for Novel Analogues with Enhanced Potency or Selectivity
The knowledge gained from SAR and SPR studies provides a direct path toward the rational design of new analogues with improved properties. researchgate.net The goal is typically to enhance potency against a specific target while minimizing off-target effects, thereby improving selectivity. acs.org
For this compound, several rational design strategies can be proposed:
Modification of Phenyl Ring Substitution: The number, position, and nature of the substituents on the phenyl rings can be systematically varied.
Halogen Substitution: Replacing chlorine with other halogens (e.g., fluorine, bromine) would modulate both steric and electronic properties. Fluorine, for example, is smaller and highly electronegative, while bromine is larger and more lipophilic.
Positional Isomers: Moving the chlorine atoms to different positions on the phenyl ring (e.g., 2,4-dichloro or 2,5-dichloro) would alter the molecule's shape and electronic distribution, potentially leading to different binding affinities or selectivities. sci-hub.se
Bioisosteric Replacement: Replacing the dichlorophenyl moiety with other groups that have similar steric and electronic properties (bioisosteres), such as a trifluoromethylphenyl or a pyridyl ring, could improve properties like metabolic stability or solubility while maintaining biological activity.
Substitution on the Pyrazole Ring:
N1-Substitution: The NH group of the pyrazole ring is a key hydrogen bond donor. Adding substituents at the N1 position would block this interaction but could introduce new ones, potentially accessing different regions of a binding pocket and altering selectivity. However, N-substitution on similar pyrazoles has sometimes led to a decrease in activity. nih.gov
The following table outlines potential design strategies and their intended outcomes for analogues of this compound.
| Design Strategy | Specific Modification Example | Rationale / Desired Outcome |
|---|---|---|
| Vary Halogen Identity | Replace 3,4-dichloro with 3,4-difluoro | Improve metabolic stability and alter electronic profile; potentially increase hydrogen bonding capability. |
| Alter Halogen Position | Change 3,4-dichlorophenyl to 2,6-dichlorophenyl | Introduce a significant conformational twist (steric effect) to probe for selectivity between related enzyme targets. |
| Introduce Polar Groups | Add a hydroxyl or amino group to the phenyl ring | Improve aqueous solubility and introduce new hydrogen bonding interactions to enhance potency or selectivity. |
| N1-Alkylation | Add a methyl group to the N1 position of the pyrazole | Block hydrogen bond donation, increase lipophilicity, and explore new binding interactions. |
| Bioisosteric Replacement | Replace a dichlorophenyl ring with a chloropyridyl ring | Introduce a hydrogen bond acceptor (pyridine nitrogen) to gain additional interactions and improve selectivity and physicochemical properties. |
By systematically applying these principles, medicinal chemists can optimize the pyrazole scaffold to develop novel compounds with superior therapeutic profiles. bohrium.comresearchgate.net
Future Perspectives and Research Gaps
Exploration of Unexplored Synthetic Pathways and Green Chemistry Innovations
The synthesis of pyrazole (B372694) derivatives has seen considerable advancement, with a growing emphasis on environmentally benign methodologies. nih.govresearchgate.net However, the synthesis of 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can be further optimized by exploring innovative and green synthetic routes.
Current synthetic strategies for pyrazoles often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. ias.ac.in For this compound, this would typically involve a 1,3-diketone precursor bearing two 3,4-dichlorophenyl groups. Future research could focus on the development of one-pot multicomponent reactions (MCRs) to assemble the pyrazole core with the desired substituents in a single, efficient step. nih.gov MCRs offer advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov
Furthermore, the principles of green chemistry can be more extensively applied. This includes the use of alternative energy sources such as microwave irradiation and ultrasound, which can accelerate reaction times and improve yields. nih.gov The exploration of eco-friendly solvents, like water or ionic liquids, or even solvent-free reaction conditions, represents a significant area for innovation. nih.govrsc.orgconsensus.app The use of recyclable and biodegradable catalysts could also contribute to more sustainable synthetic processes. researchgate.net
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom and step economy, reduced waste, simplified workup. nih.gov | Design of a one-pot reaction involving a 3,4-dichlorophenyl-substituted precursor, a dicarbonyl equivalent, and a hydrazine source. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. nih.gov | Optimization of microwave parameters (temperature, time, power) for the cyclization step. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. nih.gov | Investigation of the effect of ultrasonic irradiation on the condensation and cyclization reactions. |
| Green Solvents/Solvent-Free Conditions | Reduced environmental impact, minimized use of volatile organic compounds. rsc.orgconsensus.app | Screening of various green solvents (e.g., water, ethanol, ionic liquids) or assessing the feasibility of solid-state synthesis. |
Advanced Mechanistic Elucidations of Biological and Chemical Interactions
Understanding the precise mechanisms by which this compound interacts with biological targets and participates in chemical reactions is crucial for its future development. While pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, the specific interactions of this dichlorinated analogue remain largely uncharacterized. mdpi.combiomedpharmajournal.orgmdpi.com
Future research should employ advanced computational and experimental techniques to elucidate these mechanisms. Molecular docking studies can predict the binding modes of the compound with various enzymes and receptors, providing insights into its potential biological targets. mdpi.com Quantum chemical computations, such as Density Functional Theory (DFT), can be used to understand the electronic properties of the molecule and its reactivity. researchgate.netnih.gov
Experimentally, techniques like X-ray crystallography of the compound complexed with a biological target can provide definitive evidence of its binding orientation and key intermolecular interactions. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be used to study the compound's interactions with model biological membranes or specific proteins. ajchem-a.com
Development of Novel Characterization Techniques for Complex Pyrazole Systems
The structural complexity and potential for polymorphism in pyrazole systems necessitate the use and development of advanced characterization techniques. For this compound, a combination of standard and novel analytical methods will be essential for unambiguous structure elucidation and purity assessment. mdpi.com
High-resolution NMR spectroscopy, including two-dimensional techniques like HMBC and HSQC, is fundamental for confirming the connectivity of the pyrazole core and the dichlorophenyl substituents. mdpi.com In cases of complex spectra or tautomerism, advanced NMR experiments could be developed and applied.
Solid-state characterization is another important research avenue. Techniques such as solid-state NMR (ssNMR), powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) can be employed to study the crystalline forms and polymorphic behavior of the compound. Understanding polymorphism is critical as different crystalline forms can exhibit distinct physical properties and biological activities.
Identification of New Chemical and Biological Applications (excluding clinical human studies)
The unique substitution pattern of this compound suggests a range of potential applications beyond those typically associated with simpler pyrazole derivatives. The presence of multiple chlorine atoms can influence the compound's lipophilicity, electronic properties, and metabolic stability, potentially leading to novel biological activities. nih.gov
A significant research gap exists in the exploration of this compound's potential in areas such as agrochemicals, materials science, and as a ligand in coordination chemistry.
Table 2: Potential Non-Clinical Applications for Future Research
| Application Area | Rationale for Investigation | Proposed Research |
|---|---|---|
| Agrochemicals | Many pyrazole derivatives exhibit insecticidal and herbicidal properties. The dichlorophenyl groups may enhance these activities. | Screening for activity against a panel of agricultural pests and weeds. |
| Materials Science | The rigid, aromatic structure could be suitable for the development of novel organic electronic materials or polymers with specific properties. | Investigation of the compound's photophysical and electronic properties. Synthesis of polymers incorporating the pyrazole unit. |
| Coordination Chemistry | The pyrazole ring can act as a ligand for metal ions, forming coordination complexes with interesting catalytic or magnetic properties. nih.gov | Synthesis and characterization of metal complexes with this compound as a ligand. |
| Antimicrobial Research | The halogenated phenyl rings could confer potent activity against drug-resistant bacteria and fungi. nih.govnih.gov | In vitro screening against a broad spectrum of pathogenic microorganisms, including resistant strains. |
| Anticancer Research | Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms. mdpi.comnih.gov | Evaluation of cytotoxic activity against a panel of cancer cell lines. |
Q & A
Q. What synthetic methodologies are recommended for preparing 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole, and how is purity validated?
- Methodological Answer: Microwave-assisted synthesis offers a rapid and efficient route for pyrazole derivatives, reducing reaction times compared to conventional methods . Purification techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., dichloromethane) are critical for isolating high-purity products . Validation typically involves HPLC for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation, with chemical shifts compared to literature data (e.g., ¹H-NMR signals for dichlorophenyl protons at δ 7.2–7.8 ppm) .
Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron radiation or laboratory diffractometers. Data refinement employs software like SHELXL (part of the SHELX suite) for structure solution and refinement, with hydrogen atoms placed in calculated positions (C–H = 0.93 Å) and thermal parameters constrained to 1.2×Ueq of parent atoms. Structural validation includes checking R-factors (e.g., R1 < 0.05) and verifying bond angles/distances against similar pyrazole derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Due to its irritant properties (R36/37/38), handling requires PPE (gloves, goggles, lab coats), fume hood use, and avoidance of dust inhalation. Storage should be in airtight containers under inert gas (N₂/Ar) at 2–8°C. Spill management involves ethanol decontamination and waste disposal via licensed hazardous chemical protocols .
Advanced Research Questions
Q. How can contradictions in thermal stability data from TGA and DSC analyses be resolved?
- Methodological Answer: Discrepancies arise from differing experimental conditions (e.g., heating rates, atmosphere). For this compound, thermal decomposition onset (Td) should be measured via TGA under N₂ (10°C/min). DSC can identify melting points and phase transitions. Cross-validation with isothermal studies (e.g., 24 hrs at 200°C) ensures robustness. For example, reports Td = 280–358°C, which aligns with heat-resistant energetic materials but requires corroboration via multiple methods .
Q. What in vitro assays are optimal for evaluating its antiproliferative activity against cancer cell lines?
- Methodological Answer: The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is standard for cytotoxicity screening (e.g., IC₅₀ values in AGS/BGC-823 gastric cancer cells) . Advanced assays include flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide). highlights tubulin polymerization inhibition (Kd = 0.46 μM via fluorescence quenching) and competitive binding assays with paclitaxel .
Q. How do dichlorophenyl substituents influence electronic structure and reactivity?
- Methodological Answer: The electron-withdrawing Cl groups increase electrophilicity at the pyrazole core, enhancing π-π stacking interactions (evidenced by SCXRD packing diagrams). DFT calculations (B3LYP/6-31G*) can map HOMO-LUMO gaps and electrostatic potentials, while Hammett constants (σ ≈ 0.23 for 3,4-dichlorophenyl) quantify substituent effects on reaction rates .
Q. What strategies improve synthesis yield in large-scale production without compromising purity?
- Methodological Answer: Optimize solvent polarity (e.g., ethanol vs. DMF) and stoichiometry (1:1.2 molar ratio of hydrazine to diketone precursors). Microwave irradiation (100–150°C, 30 min) enhances reaction efficiency. Continuous flow systems reduce byproducts, while in-line HPLC monitoring ensures real-time purity control .
Q. How is supramolecular assembly analyzed, and what are its implications for material properties?
- Methodological Answer: SCXRD reveals hydrogen-bonding networks (N–H···N/O) and anion-π interactions (e.g., with NO₃⁻/ClO₄⁻). For this compound, Hofmeister anion templating (e.g., kosmotropic vs. chaotropic) directs self-assembly into nitrogen-rich tubular structures, enhancing thermal stability and energetic performance (detonation velocity > 8,000 m/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
